2,5-dichloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Overview
Description
2,5-Dichloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a quinoline moiety attached via an ethyl linker. The quinoline structure is notable for its biological activity and is often found in pharmacologically active compounds.
Mechanism of Action
Target of Action
The compound, also known as 2,5-dichloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,5-dichlorobenzoic acid and 7-methyl-2-oxo-1,2-dihydroquinoline.
Formation of Amide Bond: The carboxylic acid group of 2,5-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This intermediate is then reacted with the amine group of 7-methyl-2-oxo-1,2-dihydroquinoline to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the carbonyl group in the quinoline ring can yield the corresponding alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2,5-dichloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has been studied for its potential as an antimicrobial and anticancer agent. The quinoline moiety is known for its ability to interact with DNA and proteins, making it a valuable scaffold in drug design.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the quinoline ring, which is a common feature in many drugs, suggests that this compound could be modified to enhance its pharmacological properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzamide: Lacks the quinoline moiety, making it less biologically active.
7-Methyl-2-oxo-1,2-dihydroquinoline: Does not have the benzamide structure, limiting its range of chemical reactions.
N-(2-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide: Similar but without the chlorine atoms, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the dichlorobenzamide and quinoline moieties in 2,5-dichloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential as a pharmacologically active compound.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-11-2-3-12-9-13(18(24)23-17(12)8-11)6-7-22-19(25)15-10-14(20)4-5-16(15)21/h2-5,8-10H,6-7H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIRXECMPFYJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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